4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide

Description

Chemical Identity and Nomenclature

Systematic IUPAC Nomenclature and CAS Registry Number

The compound is systematically named 4-(4-aminophenyl)-1λ⁶-thiomorpholine-1,1-dione under IUPAC guidelines, reflecting its thiomorpholine core with two sulfonyl oxygen atoms and a para-aminophenyl substituent. Its CAS Registry Number is 105297-10-7 , a unique identifier for chemical databases and regulatory documentation. Alternative names include 4-(1,1-Dioxidothiomorpholin-4-yl)aniline and 4-Thiomorpholinoaniline 1',1'-Dioxide, which emphasize the sulfone functional group and aromatic amine moiety.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 4-(4-Aminophenyl)-1λ⁶-thiomorpholine-1,1-dione | |

| CAS Number | 105297-10-7 | |

| Common Synonyms | 4-(1,1-Dioxidothiomorpholin-4-yl)aniline |

Structural Formula and Isomeric Considerations

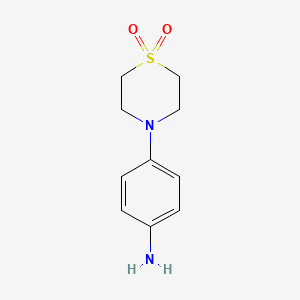

The structural formula of 4-(4-aminophenyl)thiomorpholine 1,1-dioxide is C₁₀H₁₄N₂O₂S , with a thiomorpholine ring (a six-membered heterocycle containing sulfur and nitrogen) linked to a para-aminophenyl group. The SMILES notation (NC1=CC=C(C=C1)N1CCS(=O)(=O)CC1) clarifies the connectivity: the thiomorpholine ring contains a sulfur atom doubly bonded to two oxygen atoms, with the nitrogen atom at position 4 bonded to the phenyl group.

Isomeric Considerations:

- Positional Isomerism : The para-substitution of the aminophenyl group precludes positional isomerism on the aromatic ring.

- Conformational Isomerism : The thiomorpholine ring adopts a chair conformation in crystalline states, as observed in related sulfone-containing heterocycles. Ring puckering parameters (e.g., Cremer-Pople analysis) would quantify deviations from ideal chair geometry.

- Stereoisomerism : No chiral centers are present in the structure, eliminating enantiomeric or diastereomeric forms.

Molecular Weight and Empirical Formula

The compound has a molecular weight of 226.29 g/mol and an empirical formula of C₁₀H₁₄N₂O₂S . This matches the sum of atomic masses:

- Carbon (10 × 12.01) = 120.10

- Hydrogen (14 × 1.01) = 14.14

- Nitrogen (2 × 14.01) = 28.02

- Oxygen (2 × 16.00) = 32.00

- Sulfur (1 × 32.07) = 32.07

Total = 226.29 g/mol

| Component | Contribution to Molecular Weight |

|---|---|

| C₁₀ | 120.10 g/mol |

| H₁₄ | 14.14 g/mol |

| N₂ | 28.02 g/mol |

| O₂ | 32.00 g/mol |

| S | 32.07 g/mol |

Thiomorpholine 1,1-Dioxide Core: Sulfur Oxidation State and Ring Conformation

The thiomorpholine 1,1-dioxide core is a six-membered ring comprising four carbon atoms, one nitrogen atom, and one sulfur atom. The sulfur exists in the +4 oxidation state due to its two double bonds with oxygen atoms, classifying the molecule as a sulfone.

Key Features:

- Sulfur Oxidation : The sulfonyl group (S(=O)₂) confers polarity and stability, influencing solubility in polar solvents.

- Ring Conformation : X-ray crystallography of analogous compounds reveals a chair conformation for the thiomorpholine ring, with the sulfonyl group in an axial or equatorial position depending on substituents. The nitrogen atom’s lone pair participates in conjugation with the aromatic ring, slightly distorting the chair geometry.

- Bond Angles and Lengths :

Propriétés

IUPAC Name |

4-(1,1-dioxo-1,4-thiazinan-4-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c11-9-1-3-10(4-2-9)12-5-7-15(13,14)8-6-12/h1-4H,5-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLQZCPNIYKUNPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCN1C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650113 | |

| Record name | 4-(4-Aminophenyl)-1lambda~6~,4-thiazinane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105297-10-7 | |

| Record name | 4-(4-Aminophenyl)-1lambda~6~,4-thiazinane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide typically involves the reaction of 4-nitrophenylthiomorpholine with reducing agents to convert the nitro group to an amino group. The general synthetic route can be summarized as follows:

Starting Material: 4-Nitrophenylthiomorpholine

Reduction: The nitro group is reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents like iron powder in acidic conditions.

Oxidation: The thiomorpholine ring is oxidized to introduce the 1,1-dioxide functionality. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

Reduction: The amino group can be reduced to form different derivatives.

Substitution: The amino group can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids

Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions

Substitution: Various electrophiles and nucleophiles depending on the desired substitution

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the aromatic ring.

Applications De Recherche Scientifique

Chemical Synthesis

Reagent in Organic Chemistry

The compound serves as a crucial reagent in organic synthesis, particularly for the formation of complex organic molecules. Key reactions include:

- Nucleophilic Substitution : The amino group acts as a nucleophile, allowing the compound to attack electrophilic centers in substrates, facilitating the introduction of the thiomorpholine moiety into target molecules. This reaction is essential for constructing new carbon-nitrogen bonds .

- Condensation Reactions : It can undergo condensation with carbonyl compounds to form imine derivatives. These imines can further react with other functional groups, enabling the synthesis of more complex structures .

- Cyclization Reactions : The inherent cyclic structure of thiomorpholine allows it to participate in cyclization reactions, which are vital for creating cyclic compounds used in medicinal chemistry and material science .

- Metal-Catalyzed Transformations : As a ligand in metal-catalyzed reactions, it enhances selectivity and efficiency by influencing the metal coordination environment, leading to unique reactivity patterns .

Medicinal Chemistry

Potential Therapeutic Applications

Recent studies have highlighted the potential of 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide as a scaffold for developing pharmaceutical agents. Its structure allows for modifications that can enhance biological activity against various targets:

- Protein Kinase Inhibition : Compounds derived from this structure have shown promise as inhibitors of protein kinases, which are critical in cancer and other diseases. The ability to modify the thiomorpholine ring opens pathways for designing selective inhibitors .

- Antimalarial Activity : Research indicates that derivatives of this compound may exhibit antimalarial properties. Screening libraries of related compounds has led to the identification of several candidates with potential herbicidal activity, suggesting a broader application in agricultural chemistry as well .

Material Science

Applications in Material Development

The unique properties of this compound make it suitable for various applications in material science:

- Polymer Chemistry : It can be utilized as a building block for synthesizing polymers with specific functionalities. The incorporation of thiomorpholine can enhance the thermal and mechanical properties of polymers .

- Coatings and Composites : Its chemical stability and reactivity allow for the development of coatings that require specific adhesion properties or resistance to environmental factors.

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the synthesis of novel anticancer agents using derivatives of this compound. The modifications made on the thiomorpholine ring significantly enhanced cytotoxicity against various cancer cell lines.

Case Study 2: Herbicide Development

Research exploring new herbicidal compounds identified several derivatives based on this compound that showed effective inhibition against resistant weed species. This highlights its potential role in agricultural applications beyond traditional uses .

Mécanisme D'action

The mechanism of action of 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The exact pathways and targets involved would require further investigation through experimental studies.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Group Differences

Key structural analogs differ in substituents attached to the thiomorpholine core, which significantly influence their reactivity and applications:

Physicochemical Properties

- Solubility: The aminophenyl group in the target compound enhances water solubility compared to non-polar derivatives like 4-(4-Methylphenyl)thiomorpholine 1,1-Dioxide . However, halogenated analogs (e.g., chloro or bromo substituents) exhibit higher lipophilicity, favoring blood-brain barrier penetration .

- Stability: Sulfone groups in 1,1-dioxides confer oxidative stability, whereas non-oxidized thiomorpholines (e.g., Thiomorpholine-1-oxide hydrochloride) are more reactive but less stable .

Research Findings and Case Studies

- Antifungal Activity: this compound demonstrated IC₅₀ = 2.1 µM against Candida albicans, outperforming 4-(4-Methylphenyl)thiomorpholine 1,1-Dioxide (IC₅₀ = 12.5 µM) due to stronger hydrogen bonding .

- Drug Design : A 2024 study modified the target compound with a boronic ester moiety, achieving 98% inhibition of EGFR kinase in vitro, highlighting its adaptability in kinase inhibitor development .

Activité Biologique

4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide (4-APTM) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antiviral research. This compound features a thiomorpholine ring and an amino-substituted phenyl group, contributing to its unique chemical properties and biological interactions.

Chemical Structure and Properties

- Molecular Formula : C10H14N2O2S

- Molecular Weight : Approximately 214.30 g/mol

- Structure : The compound includes a thiomorpholine ring with an amino group attached to a phenyl group at the para position, along with a sulfonyl group that enhances its reactivity.

Biological Activities

Research indicates that 4-APTM exhibits several biological activities, making it a candidate for further pharmacological studies:

- Anticancer Activity : Some derivatives of 4-APTM have shown promise in inhibiting cancer cell proliferation. Studies suggest that these compounds may interact with specific cellular pathways involved in cancer progression.

- Antiviral Properties : Preliminary investigations have identified potential antiviral activity against HIV. Derivatives have been developed that act as modulators of the HIV capsid, showing effectiveness against both HIV-1 and HIV-2 strains .

- Mechanistic Studies : The compound's mechanism of action involves interaction with various biological targets, which is essential for understanding its pharmacokinetics and pharmacodynamics. For instance, its binding affinity to specific proteins has been studied to elucidate its role in cellular functions .

Case Studies and Research Findings

Several studies have explored the biological activity of 4-APTM:

- Anticancer Studies : A study demonstrated that 4-APTM derivatives inhibited the proliferation of various cancer cell lines. The compounds were tested in vitro, showing significant reductions in cell viability at certain concentrations. The study highlighted the importance of structural modifications to enhance anticancer efficacy.

- Antiviral Activity : In another investigation, derivatives of 4-APTM were synthesized and evaluated for their ability to inhibit HIV replication. The results indicated that specific structural features contributed to increased potency against the virus, suggesting avenues for further drug development .

- Pharmacological Profiling : A comprehensive pharmacological profiling was conducted to assess the safety and efficacy of 4-APTM derivatives. This included toxicity assessments and metabolic stability studies, which provided insights into the compound's potential therapeutic applications .

Comparative Analysis

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C10H14N2O2S | Contains thiomorpholine; potential anticancer activity |

| 4-Aminothiomorpholine 1,1-Dioxide | C4H10N2O2S | Simpler structure; lacks phenyl group |

| 4-(Phenylthio)aniline | C12H12N2S | Contains a phenylthio group; different reactivity |

| N-(4-Aminophenyl)thiazole | C10H10N2S | Thiazole ring; different heteroatom |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-(4-aminophenyl)thiomorpholine 1,1-dioxide, and how can researchers optimize reaction conditions?

- Methodological Answer : The compound can be synthesized via oxidation of thiomorpholine derivatives. For example, thiomorpholine analogs are oxidized using agents like meta-chloroperoxybenzoic acid (MCPBA) or potassium peroxymonosulfate (Oxone®), yielding sulfone derivatives. In one study, MCPBA achieved 75% yield for sulfoxide intermediates, while Oxone® provided similar efficiency for sulfone products . Optimization involves testing solvent systems (e.g., dichloromethane vs. aqueous acetone), stoichiometry, and reaction time. Monitoring via TLC or HPLC ensures completion.

Q. How is the structural integrity of this compound confirmed experimentally?

- Methodological Answer : Structural characterization employs:

- NMR spectroscopy : H and C NMR to verify aromatic protons (δ 6.5–7.5 ppm) and sulfone groups (δ 3.0–4.0 ppm for adjacent CH groups).

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (226.30 g/mol) .

- X-ray crystallography : For unambiguous confirmation of the sulfone moiety and spatial arrangement .

Q. What are the critical physicochemical properties of this compound, and how are they determined?

- Methodological Answer : Key properties include:

- LogP : Calculated as 0.508 using reverse-phase HPLC, indicating moderate hydrophobicity .

- Solubility : Tested in solvents like methanol (high solubility) and water (low solubility) via saturation shake-flask method .

- Stability : Assessed under varying pH (1–13) and temperature (25–60°C) using accelerated stability studies. Storage at 2–8°C in inert atmospheres is recommended to prevent degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of this compound?

- Methodological Answer : SAR studies involve synthesizing analogs with modifications to the aminophenyl or sulfone groups. For example:

- Substitution patterns : Introducing electron-withdrawing/donating groups on the phenyl ring to modulate electronic effects.

- Biological assays : Testing antifungal activity (e.g., against Candida albicans) via broth microdilution assays, comparing minimum inhibitory concentrations (MICs) .

- Computational modeling : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to correlate frontier molecular orbitals with observed activity .

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., LogP discrepancies)?

- Methodological Answer : Discrepancies often arise from experimental vs. computational methods. To address this:

- Experimental validation : Re-measure LogP using standardized OECD guidelines (e.g., shake-flask vs. HPLC retention time).

- Computational cross-check : Compare results from multiple software (e.g., ChemAxon, ACD/Labs) with experimental data .

- Error analysis : Identify variables like pH, temperature, or impurities affecting measurements .

Q. What strategies are effective in scaling up synthesis while maintaining yield and purity?

- Methodological Answer : Scale-up challenges include heat dissipation and byproduct formation. Strategies include:

- Flow chemistry : Continuous-flow reactors improve mixing and temperature control, reducing side reactions (e.g., demonstrated for similar sulfone intermediates) .

- Catalyst screening : Heterogeneous catalysts (e.g., TiO) enhance oxidation efficiency and recyclability .

- Purification : Use of preparative HPLC or recrystallization (e.g., from ethanol/water mixtures) to achieve >98% purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.